3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide
Overview
Description
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C8H6Br2Cl2N2. It is a yellow solid that is typically stored at temperatures between 0-5°C . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves several steps One common method includes the reaction of 2-aminopyridine with a brominating agent to introduce the bromine atom at the 3-position of the pyridine ringThe final step involves the formation of the hydrobromide salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases like tuberculosis.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. Similar compounds include:
- 3-Bromo-2-dichloromethyl-7-methyl-imidazo[1,2-a]pyridine hydrobromide
- 3-Bromo-2-dichloromethyl-6-methyl-imidazo[1,2-a]pyridine hydrobromide
- 3-Bromo-2-dichloromethyl-8-methyl-imidazo[1,2-a]pyridine hydrobromide
These compounds share similar core structures but differ in their substitution patterns, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2N2.BrH/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7;/h1-4,8H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQCJVZSYLPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.86 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820686-45-0 | |
Record name | Imidazo[1,2-a]pyridine, 3-bromo-2-(dichloromethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820686-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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